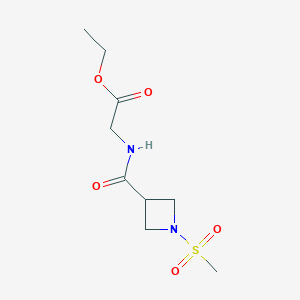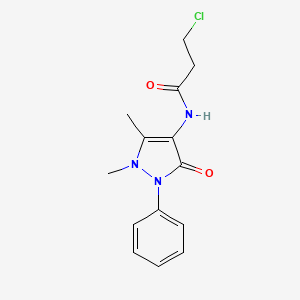![molecular formula C23H21N3O2S B2533268 3-(Ethylthio)-8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine CAS No. 1216547-17-9](/img/structure/B2533268.png)
3-(Ethylthio)-8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Ethylthio)-8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine is a useful research compound. Its molecular formula is C23H21N3O2S and its molecular weight is 403.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Compounds
3-(Ethylthio)-8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine is a compound within the broader category of 1,2,4-triazolo[4,3-a]pyridines. Research in this field primarily focuses on synthesizing various derivatives and exploring their properties. For example, a study by Bayomi et al. (1999) reported on the synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines, highlighting the process of creating related compounds with potential biological activities (Bayomi et al., 1999). Similarly, Ito et al. (1980) discussed the preparation of 3-Phenyl[1,2,4]triazolo[4,3-a]pyridines, demonstrating the versatility in synthesizing related triazolopyridine derivatives (Ito et al., 1980).
Antimicrobial and Biological Activities
One of the notable applications of triazolopyridine derivatives, including compounds similar to this compound, is in the field of antimicrobial research. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, demonstrating the potential of these compounds in combating various microorganisms (Bektaş et al., 2007). In another study, Bayrak et al. (2009) synthesized new 1,2,4-triazoles and their Mannich and Schiff bases, assessing their antimicrobial activities and providing insights into the potential medical applications of these compounds (Bayrak et al., 2009).
Structural and Pharmaceutical Insights
The synthesis and study of 1,2,4-triazolo[4,3-a]pyridine derivatives also contribute to the understanding of their structural properties, which is crucial for pharmaceutical development. Chai et al. (2019) synthesized new derivatives and analyzed their crystal structures, providing valuable information for both pharmaceutical development and application in crystal engineering (Chai et al., 2019).
Properties
IUPAC Name |
5-methyl-3-[(3-methylbenzoyl)amino]-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-14-5-3-6-16(11-14)22(27)26-20-18-12-15(2)8-9-19(18)25-21(20)23(28)24-13-17-7-4-10-29-17/h3-12,25H,13H2,1-2H3,(H,24,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFCKYZSEYLTLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(NC3=C2C=C(C=C3)C)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-chloroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2533186.png)

![N-(2-methoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2533189.png)



![N-(2-methoxy-2-(o-tolyl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2533193.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-benzylacetamide](/img/structure/B2533194.png)

![1-[4-(Thiomorpholine-4-carbonyl)piperidin-1-yl]ethanone](/img/structure/B2533198.png)

![ethyl 3-carbamoyl-2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2533200.png)
![7-Fluoro-4-(1,2,5-thiadiazol-3-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2533205.png)
